3-(2-Methyl-indol-1-yl)-propylamine
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Description
3-(2-Methyl-indol-1-yl)-propylamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound 3-(2-Methyl-indol-1-yl)-propylamine, also referred to in the literature under related structures, has been studied for its structural characteristics and molecular interactions. For instance, a study by Chadeayne et al. (2019) analyzed a similar compound, N-Methyl-N-propyltryptamine, highlighting its molecular structure and the formation of one-dimensional chains through N—H...N hydrogen bonds between indole H atoms and trialkylamine N atoms. This study provides insights into the potential intermolecular interactions and structural stability of compounds within this class (Chadeayne, Golen, & Manke, 2019).
Synthesis and Chemical Reactions
The synthesis and reactivity of compounds related to this compound have been explored in various studies. Zhang, Sun, and Yan (2012) described a domino reaction involving arylamine, methyl propiolate, aromatic aldehyde, and indole, facilitating the synthesis of functionalized indol-3-yl acrylates. This research underscores the versatility of indole-based compounds in synthetic organic chemistry and their potential utility in creating diverse chemical entities (Zhang, Sun, & Yan, 2012).
Antimicrobial and Anti-inflammatory Applications
A series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and others were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The study by Gadegoni and Manda (2013) highlights the potential biomedical applications of indole-based compounds, suggesting their utility in developing new therapeutic agents (Gadegoni & Manda, 2013).
Corrosion Inhibition
The effectiveness of 3-amino alkylated indoles, which share structural features with this compound, as corrosion inhibitors for mild steel in acidic environments was investigated by Verma et al. (2016). This study demonstrates the potential industrial applications of indole derivatives in protecting metals from corrosion, contributing to materials science and engineering (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Antitumor Activity
Research into the antitumor properties of indole-based compounds has led to the synthesis of novel derivatives such as 3-[(methyl)bis(5-trialkylsilylfuran-2-yl)silyl]propylamines. The study conducted by Ignatovich et al. (2012) explores the impact of structural variations on the cytotoxicity of these compounds, providing a foundation for the development of new anticancer drugs (Ignatovich, Romanov, Spura, Popelis, Domracheva, & Shestakova, 2012).
Properties
IUPAC Name |
3-(2-methylindol-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWTLDIAFCSBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.